p-Octyloxybenzylidene p-cyanoaniline
Overview
Description
p-Octyloxybenzylidene p-cyanoaniline: is an organic compound with the molecular formula C22H26N2O. It is known for its unique structural properties, which include a benzylidene group attached to a cyanoaniline moiety, with an octyloxy substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Octyloxybenzylidene p-cyanoaniline typically involves a condensation reaction between p-octyloxybenzaldehyde and p-cyanoaniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for commercial applications .
Chemical Reactions Analysis
Types of Reactions: p-Octyloxybenzylidene p-cyanoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
p-Octyloxybenzylidene p-cyanoaniline has several scientific research applications, including:
Liquid Crystal Technology: It is used as a component in liquid crystal displays (LCDs) due to its ability to form liquid crystalline phases.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Material Science: It is studied for its potential in creating new materials with unique optical and electronic properties
Mechanism of Action
The mechanism by which p-Octyloxybenzylidene p-cyanoaniline exerts its effects is primarily related to its molecular structure. The presence of the benzylidene and cyanoaniline groups allows for strong intermolecular interactions, which are crucial for its liquid crystalline behavior. The octyloxy substituent enhances the compound’s solubility and stability in organic solvents, making it suitable for various applications. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and electronic components in devices .
Comparison with Similar Compounds
- p-Methoxybenzylidene p-cyanoaniline
- p-Ethoxybenzylidene p-cyanoaniline
- p-Butoxybenzylidene p-cyanoaniline
Comparison: p-Octyloxybenzylidene p-cyanoaniline is unique due to the presence of the octyloxy group, which provides enhanced solubility and stability compared to its shorter alkoxy chain counterparts. This makes it particularly suitable for applications requiring high-performance liquid crystalline materials and organic electronic devices .
Properties
IUPAC Name |
4-[(4-octoxyphenyl)methylideneamino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-10-20(11-15-22)18-24-21-12-8-19(17-23)9-13-21/h8-15,18H,2-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUJTVZTPFJGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41682-73-9 | |
Record name | p-Octyloxybenzylidene-p-cyanoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the refractive index of p-Octyloxybenzylidene p-cyanoaniline, particularly in the infrared region?
A1: this compound belongs to a class of materials known as liquid crystals. These materials exhibit unique optical properties, including birefringence, which makes their refractive index dependent on the polarization and direction of light. Understanding the refractive index of liquid crystals, especially in the infrared region, is crucial for various applications, including:
- Molecular Interactions: Studying how the refractive index changes with factors like wavelength, temperature, and molecular interactions provides valuable insights into the material's structure and behavior. []
Q2: How does hydrogen bonding influence the properties of this compound?
A: The research demonstrates that hydrogen bonding significantly affects the refractive index of this compound. When mixed with p-n-alkyl benzoic acid (nBA), the resulting hydrogen-bonded mesogens exhibit higher refractive indices compared to the pure compounds. [] This observation suggests that hydrogen bonding leads to stronger intermolecular interactions, impacting the material's overall optical properties. Further investigation into these interactions can contribute to a deeper understanding of how to tailor the properties of liquid crystal mixtures for specific applications.
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